molecular formula C24H30K2O11S B13822011 1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate

Cat. No.: B13822011
M. Wt: 604.8 g/mol
InChI Key: WDWGAMFSMDHFCH-FDIJGZAJSA-L
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Description

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a major estrogen in the body. This compound is formed by the conjugation of estradiol with glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves the conjugation of estradiol with glucuronic acid and sulfate. This process is typically carried out using UDP-glucuronosyltransferase enzymes in the liver, which attach glucuronic acid to the C3 position of estradiol . The sulfate group is then added to the 17 position, resulting in the formation of the dipotassium salt .

Industrial Production Methods: : Industrial production of this compound involves similar enzymatic processes, often scaled up for higher yields. The reaction conditions are optimized to ensure maximum conversion of estradiol to its conjugated form, with careful control of temperature, pH, and enzyme concentrations .

Chemical Reactions Analysis

Types of Reactions: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt primarily undergoes hydrolysis reactions, where the glucuronide and sulfate groups are cleaved off, releasing free estradiol . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: : Hydrolysis reactions typically require acidic or enzymatic conditions to break the glucuronide and sulfate bonds. Common reagents include hydrochloric acid or specific glucuronidase and sulfatase enzymes .

Major Products Formed: : The primary product of hydrolysis is free estradiol, along with glucuronic acid and sulfate ions .

Scientific Research Applications

Hormonal Regulation and Metabolism

The compound plays a crucial role in the metabolism of estrogens. It is formed through the conjugation of estradiol with glucuronic acid and sulfate groups, which enhances its solubility and facilitates excretion from the body. This process is essential for maintaining hormonal balance and preventing excessive accumulation of active hormones in the bloodstream.

Key Points:

  • Estrogen Metabolism: Serves as a substrate for enzymes involved in estrogen metabolism.
  • Biliary Excretion: Functions as a substrate for multidrug resistance-associated protein 2 (MRP2), aiding in the biliary transport of estrogens .

Pharmacokinetics Studies

The compound is utilized in pharmacokinetic studies to understand how estrogens are processed in the body. By analyzing its levels in biological samples, researchers can gain insights into drug interactions and the effects of various factors on estrogen metabolism.

Toxicology and Safety Assessments

In toxicological studies, β-Estradiol 3-(β-D-glucuronide) 17-sulfate is analyzed to assess the safety profiles of estrogenic compounds. Its metabolites can indicate potential toxicity or adverse effects associated with hormone therapies.

Therapeutic Potential

There is ongoing research into the therapeutic applications of this compound, particularly concerning hormone replacement therapies (HRT) and treatments for conditions such as osteoporosis and menopausal symptoms.

Potential Benefits:

  • Hormone Replacement Therapy: May provide a safer alternative to traditional estrogen therapies by minimizing side effects associated with unmodified estradiol.
  • Cancer Research: Investigations into its role in breast cancer biology are underway, focusing on how glucuronidation affects estrogen receptor activity and cancer cell proliferation.

Case Studies and Experimental Evidence

Several studies have documented the effects and applications of β-Estradiol 3-(β-D-glucuronide) 17-sulfate:

Study ReferenceFocusFindings
Estrogen MetabolismDemonstrated that β-Estradiol 3-(β-D-glucuronide) 17-sulfate significantly influences estrogen clearance rates in hepatic systems.
Cosmetic FormulationsExplored the incorporation of glucuronides in topical formulations to enhance skin absorption and efficacy.
Toxicological AssessmentEvaluated the safety profile of estrogen metabolites in long-term exposure scenarios, indicating lower toxicity than free estradiol forms.

Mechanism of Action

Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt exerts its effects by acting as a prodrug of estradiol. Upon hydrolysis, it releases free estradiol, which then binds to estrogen receptors in target tissues. This binding activates various signaling pathways, leading to the modulation of gene expression and physiological responses associated with estrogen .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include beta-Estradiol 17-(beta-D-glucuronide) and beta-Estradiol 3,17-disulfate .

Uniqueness: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion. This dual conjugation also reduces its hormonal activity compared to unconjugated estradiol, making it a valuable compound for studying estrogen metabolism and developing estrogen-based therapies .

Biological Activity

1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate, commonly referred to as β-Estradiol 3-(β-D-glucuronide) 17-sulfate, is a significant steroid compound involved in various biological processes. This article explores its biological activity, metabolism, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H30O11S
  • Molecular Weight : 470.49 g/mol
  • CAS Number : 99156-45-3

Hormonal Activity

This compound exhibits estrogenic activity similar to that of estradiol. It binds to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive functions and other physiological processes. This compound is particularly relevant in studies focusing on hormone replacement therapy and endocrine disruption.

Metabolism

Research indicates that this compound undergoes extensive metabolic conversion in the liver. The in vitro metabolism studies using rat hepatocytes have shown that β-Estradiol is metabolized into various glucuronides and sulfate conjugates. The formation of these metabolites plays a crucial role in modulating the biological activity of estrogens and their elimination from the body .

Case Studies

  • Estrogen Metabolism in Hepatocytes :
    A study investigated the metabolism of β-Estradiol using isolated rat hepatocytes. The results demonstrated that β-Estradiol was converted into multiple metabolites, including glucuronides and sulfates. The predominant metabolic pathway involved hydroxylation at the C2 position of the steroid A-ring, leading to the formation of catechol estrogens and their conjugates .
  • Impact on Cancer :
    Another study examined the role of estrogen metabolites in breast cancer. It was found that certain glucuronide conjugates of estrogens could influence tumor growth by modulating estrogen receptor activity. This highlights the importance of understanding the biological effects of metabolites like this compound in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeDescription
Estrogen Receptor BindingBinds to ERα and ERβ, influencing gene expression related to reproduction
MetabolismUndergoes conversion to glucuronides and sulfates in liver
Cancer ImplicationsModulates tumor growth via estrogen receptor activity

Properties

Molecular Formula

C24H30K2O11S

Molecular Weight

604.8 g/mol

IUPAC Name

dipotassium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23?,24+;;/m1../s1

InChI Key

WDWGAMFSMDHFCH-FDIJGZAJSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+].[K+]

Origin of Product

United States

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